1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine
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Overview
Description
1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications, including medicinal chemistry, where they are often used as intermediates in the synthesis of pharmaceuticals. The compound features a cycloheptyl group attached to the nitrogen atom of the piperazine ring and a 2,5-dimethoxybenzyl group attached to the other nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine typically involves the reaction of 1-cycloheptylpiperazine with 2,5-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups or to hydrogenate the benzyl ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: 1-cycloheptyl-4-(2,5-dihydroxybenzyl)piperazine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclohexyl-4-(2,5-dimethoxybenzyl)piperazine
- 1-cycloheptyl-4-(3,4-dimethoxybenzyl)piperazine
- 1-cycloheptyl-4-(2,3-dimethoxybenzyl)piperazine
Uniqueness
1-cycloheptyl-4-(2,5-dimethoxybenzyl)piperazine is unique due to its specific substitution pattern on the benzyl ring and the cycloheptyl group on the piperazine ring. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-cycloheptyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-23-19-9-10-20(24-2)17(15-19)16-21-11-13-22(14-12-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECYEWFWYAZMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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